Functional Antagonism in Glioma-Initiating Cells: ms2i6A Does Not Induce Autophagy or Reduce Stemness, Unlike i6A
Treatment of JKGIC2 glioma-initiating cells with i6A, but not ms2i6A, induces the autophagy marker LC3-II and decreases the stemness proteins Nestin and Sox2 [1]. In a sphere formation assay, i6A treatment reduced the number of primary spheres, whereas the further addition of ms2i6A did not rescue this reduction [1].
| Evidence Dimension | Functional effect on glioma-initiating cell traits (autophagy induction, stemness marker expression, sphere formation capacity) |
|---|---|
| Target Compound Data | ms2i6A: No increase in LC3-II levels; no decrease in Nestin or Sox2 protein levels; does not reduce sphere number when co-administered with i6A |
| Comparator Or Baseline | i6A (N6-isopentenyladenosine): Induces LC3-II increase; decreases Nestin and Sox2 protein levels; reduces primary sphere formation |
| Quantified Difference | i6A reduces sphere formation significantly (*p < 0.05) relative to untreated controls; ms2i6A shows no significant reduction and fails to rescue i6A-induced sphere loss |
| Conditions | JKGIC2 glioma-initiating cells; sphere formation assay (2,000 cells/well) with four independent replicates; immunoblotting and immunostaining for protein levels [1] |
Why This Matters
Researchers studying the CDK5RAP1–ms2i6A axis in cancer must use authentic ms2i6A rather than i6A, because the two compounds produce diametrically opposed phenotypes in glioma-initiating cell models—a critical consideration for experimental reproducibility and target validation.
- [1] Yamamoto, T., et al. (2019). 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells. iScience, 21, 42–56. DOI: 10.1016/j.isci.2019.10.012. (See Figure 4E–G for direct comparisons of i6A vs. ms2i6A effects on sphere formation and stemness markers.) View Source
